Amifostine hydrate

概要

説明

アミホスチン水和物は、細胞保護薬であり、主に進行性卵巣がんまたは非小細胞肺がんの患者におけるシスプラチン反復投与に関連する累積的な腎毒性を軽減するために使用されます。 また、頭頸部がんの手術後放射線治療を受けている患者における中等度から重度の口腔乾燥症の発生率を軽減するためにも使用されます . アミホスチン水和物は、組織中のアルカリホスファターゼによって脱リン酸化されて、薬理学的に活性な遊離チオール代謝物に変換されるプロドラッグです .

準備方法

合成ルートと反応条件: アミホスチン水和物の調製には、アミホスチンを水に溶解し、その後、アルコール溶媒またはアルコール溶媒-水溶液を加えることが含まれます。次に、混合物を冷却して結晶化させます。 結晶化系におけるアミホスチンと水とアルコール溶媒の重量比は、通常、1:6.5-8.5:1.5-2.5であり、結晶化温度は1〜20℃です .

工業的生産方法: アミホスチン水和物の工業的生産では、しばしば凍結乾燥法が用いられます。 このプロセスには、アミホスチンをアセトン、エタノール、および水の混合物に溶解し、次にパイロジェン除去、ろ過、滅菌、充填、前凍結、凍結乾燥、昇華、および分析乾燥などの手順を実行することが含まれます . この方法により、安定した性能、エネルギー効率、および大規模生産への適合性が確保されます。

化学反応の分析

Hydration and Crystallinity

Amifostine hydrate exists as a crystalline powder with water molecules integrated into its structure. The trihydrate form (C₅H₁₅N₂O₃P S·3H₂O) is stable under standard conditions but undergoes dehydration when exposed to heat. Studies using thermal gravimetric analysis (TGA) show a mass loss of ~20% at 100°C, corresponding to the removal of three water molecules . This dehydration leads to structural changes, as evidenced by shifts in Fourier Transform Infrared (FT-IR) peaks associated with ester groups (C=O) and hydroxyl (OH) stretching .

Table 1: Thermal Stability of this compound

| Parameter | Value | Source |

|---|---|---|

| Mass loss at 100°C | ~20% | |

| FT-IR peak shift | Ester (C=O) at 1738.4 cm⁻¹ | |

| Hydrate form | Trihydrate (3H₂O) |

Enzymatic Dephosphorylation

Amifostine is a prodrug that undergoes dephosphorylation by alkaline phosphatase in tissues to yield its active metabolite, WR-1065 (a free thiol). This reaction is critical for its cytoprotective effects:

The thiol metabolite is rapidly distributed to normal tissues due to higher alkaline phosphatase activity and better vascularity compared to tumors .

Thermal Decomposition

This compound decomposes when heated, particularly in the presence of incompatible materials like trimethylolpropane. This reaction produces neurotoxic bicyclic phosphates and phosphites at temperatures as low as 650°C . Additionally, overheating can release hydrogen sulfide (H₂S) and alkyl mercaptans, which are highly toxic and odorous .

Table 2: Thermal Decomposition Products

| Product | Hazardous Properties | Source |

|---|---|---|

| Bicyclic phosphates | Neurotoxic | |

| Hydrogen sulfide (H₂S) | Odorous, toxic | |

| Alkyl mercaptans | Odorous, toxic |

Redox Reactions

The active thiol metabolite (WR-1065) exhibits antioxidant activity by scavenging reactive oxygen species (ROS) generated during radiation or chemotherapy. It binds to platinum metabolites (e.g., cisplatin) and neutralizes free radicals through nucleophilic reactions:

This mechanism underpins its radioprotective and cytoprotective effects .

Metabolism to Disulfide

The thiol metabolite further reacts to form a disulfide metabolite, which is less active. This conversion reduces the duration of its cytoprotective effects .

Table 3: Metabolism Pathway

| Step | Reaction | Source |

|---|---|---|

| Dephosphorylation | Amifostine → WR-1065 | |

| Disulfide Formation | WR-1065 → WR-1065 disulfide |

Key Research Findings

-

Induction of Antioxidant Enzymes : Amifostine elevates manganese superoxide dismutase (SOD2) activity in normal tissues (e.g., pancreas, spleen) and tumors, delaying radioprotective effects .

-

Dose-Dependent Effects : Single high doses (400 mg/kg) or repeated lower doses (50 mg/kg/day) of amifostine induce SOD2, catalase, and glutathione peroxidase (GPx) activities in tissues .

-

Structural Instability : Dehydration of the hydrate form alters crystallinity and molecular structure, compromising inhalation stability .

These reactions highlight the complex interplay between Amifostine’s chemical structure, enzymatic activation, and environmental conditions in achieving its therapeutic effects.

科学的研究の応用

2.1. Protection Against Chemotherapy

Amifostine is primarily utilized to reduce the nephrotoxic effects associated with cisplatin chemotherapy. Clinical studies have demonstrated that intravenous administration of amifostine significantly decreases the incidence of acute kidney injury in patients undergoing cisplatin treatment .

2.2. Radioprotection

The compound is also approved for use in reducing radiation-induced xerostomia (dry mouth) in patients receiving head and neck radiation therapy. A Phase II trial indicated that subcutaneous administration of amifostine was effective in minimizing xerostomia without significant adverse effects compared to intravenous routes .

3.1. Inhalable Microparticles

Recent studies have explored the development of inhalable microparticles of amifostine for pulmonary delivery, aiming to enhance its therapeutic efficacy while reducing systemic side effects . The inhalation route has shown promise due to its non-invasive nature and potential for targeted delivery.

| Study | Method | Findings |

|---|---|---|

| Preparation of Inhalable Amifostine Microparticles | Wet ball milling | Improved inhalation efficiency and stability compared to conventional formulations . |

3.2. Local Application Studies

Research assessing the local application of amifostine for acute buccal mucositis treatment indicated a reduction in mucositis scores when compared to control groups receiving saline solutions . Although not statistically significant, these findings suggest potential benefits in localized treatment settings.

| Group | Treatment | Mean Mucositis Score | Significance |

|---|---|---|---|

| A | 50 mg AMF + RT | 2.9 ± 0.6 | - |

| B | 100 mg AMF + RT | 2.4 ± 1.1 | P < 0.05 vs C |

| C | Normal saline + RT | 4.4 ± 0.7 | P < 0.05 vs A |

| D | Normal saline + sham RT | 0.0 ± 0.0 | P < 0.05 vs A, B, C |

4.1. Head and Neck Cancer Patients

A study involving patients with head and neck cancer showcased the feasibility of subcutaneous amifostine administration alongside accelerated radiotherapy regimens . Despite some adverse effects like nausea and hypotension, the majority tolerated the treatment well.

4.2. Pediatric Ototoxicity Prevention

In pediatric populations, amifostine has been investigated for its protective effects against cisplatin-induced ototoxicity, establishing recommended dosing regimens that ensure safety while maximizing efficacy .

作用機序

アミホスチン水和物は、組織中のアルカリホスファターゼによって脱リン酸化されて、薬理学的に活性な遊離チオール代謝物を生成するプロドラッグです。 この代謝物は、白金およびアルキル化剤の反応性代謝物を解毒し、フリーラジカルを捕捉し、DNA修復を促進します . 非悪性組織の選択的保護は、アルカリホスファターゼ活性の高さ、pHの高いこと、および正常組織への血管透過性によるものです .

類似化合物:

WR-1065: アミホスチンの活性チオール代謝物.

エチオール: アミホスチンの別名.

独自性: アミホスチン水和物は、腫瘍細胞に対するこれらの治療の効果を低下させることなく、化学療法や放射線療法の毒性効果から非悪性組織を選択的に保護する能力において独自です .

アミホスチン水和物は、広範囲の細胞保護作用と、静脈内および吸入可能な微粒子を含むさまざまな形態で使用できる能力により、際立っています .

類似化合物との比較

WR-1065: The active thiol metabolite of amifostine.

Ethyol: Another name for amifostine.

Uniqueness: Amifostine hydrate is unique in its ability to selectively protect non-malignant tissues from the toxic effects of chemotherapy and radiation therapy without reducing the efficacy of these treatments on tumor cells .

This compound stands out due to its broad-spectrum cytoprotective properties and its ability to be used in various forms, including intravenous and inhalable microparticles .

生物活性

Amifostine hydrate, a prodrug of the active thiol WR-2721, is an inorganic thiophosphate developed primarily for its cytoprotective properties during cancer treatment. It has been extensively studied for its ability to protect normal tissues from the damaging effects of radiation and chemotherapy while preserving the efficacy of anticancer agents.

Amifostine is converted into its active form by alkaline phosphatase, an enzyme that is more abundant in normal tissues than in tumor tissues. This selective activation allows amifostine to exert its protective effects primarily in healthy cells. The mechanisms through which amifostine provides protection include:

- Free Radical Scavenging : Amifostine scavenges reactive oxygen species (ROS) generated during radiation and chemotherapy.

- DNA Protection : It binds to reactive metabolites of chemotherapeutic agents, thereby reducing DNA damage.

- Acceleration of Repair Processes : Amifostine enhances the repair of damaged DNA and cellular components.

- Induction of Hypoxia : By promoting hypoxic conditions in tumors, amifostine can reduce their sensitivity to radiation.

Enzymatic Activity Induction

Research has demonstrated that amifostine can significantly elevate the activity of antioxidant enzymes such as superoxide dismutase (SOD2), catalase, and glutathione peroxidase (GPx) in various tissues. A study indicated that SOD2 activity was markedly increased in the pancreas, small intestine, and spleen following amifostine treatment. In contrast, no significant changes were observed in heart, liver, or lung tissues .

Table 1: Enzymatic Activity Changes Post-Amifostine Treatment

| Tissue | SOD2 Activity Change | Catalase Activity Change | GPx Activity Change |

|---|---|---|---|

| Pancreas | Significant Increase | Significant Increase | Significant Increase |

| Small Intestine | Significant Increase | No Change | No Change |

| Spleen | Significant Increase | Significant Increase | Significant Increase |

| Heart | No Change | Significant Increase | No Change |

| Liver | No Change | Significant Increase | No Change |

| Lung | No Change | No Change | No Change |

Clinical Applications

Amifostine has received FDA approval for use in specific clinical scenarios:

- Renal Protection : It reduces cumulative renal toxicity associated with cisplatin in patients with advanced ovarian cancer.

- Xerostomia Prevention : It decreases the incidence of moderate to severe dry mouth in patients undergoing postoperative radiation therapy for head and neck cancers.

Case Studies

- Cisplatin-Induced Nephrotoxicity : In a clinical trial involving patients receiving cisplatin, those pre-treated with amifostine exhibited significantly lower rates of renal toxicity compared to control groups. The study highlighted a reduction in serum creatinine levels and improved overall renal function post-treatment .

- Head and Neck Cancer Patients : A study focusing on patients undergoing radiotherapy for head and neck cancers showed that those receiving amifostine had a lower incidence of severe xerostomia compared to those who did not receive the drug. This finding emphasizes the drug's role in protecting salivary gland function during radiation therapy .

Safety and Side Effects

While generally well-tolerated, amifostine can cause side effects such as hypotension, nausea, and vomiting. Monitoring is essential during administration to manage these adverse effects effectively.

Future Directions

Research continues to explore novel administration routes and schedules for amifostine to enhance its efficacy and minimize side effects. Additionally, studies are investigating its potential applications beyond current indications, including its use as a countermeasure against acute radiation syndrome (ARS) and its role in combination therapies with other chemotherapeutic agents .

特性

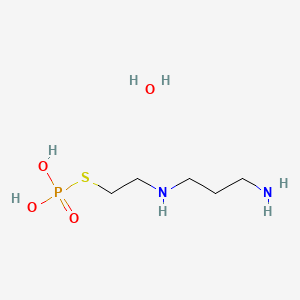

IUPAC Name |

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHOHHKTRJUFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20537-88-6 (Parent) | |

| Record name | Amifostine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70213140 | |

| Record name | Amifostine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63717-27-1 | |

| Record name | Amifostine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifostine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMIFOSTINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。